2-(4-bromo-2-methylphenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-2-methylphenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide is an organic compound with a complex structure that includes bromine, methyl, ethoxy, and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-methylphenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide typically involves multiple steps:
Formation of the phenoxy intermediate: This step involves the reaction of 4-bromo-2-methylphenol with an appropriate acylating agent under basic conditions to form the phenoxy intermediate.
Sulfonylation: The phenoxy intermediate is then reacted with 4-ethoxyaniline in the presence of a sulfonylating agent, such as chlorosulfonic acid, to introduce the sulfonyl group.
Acetylation: Finally, the sulfonylated intermediate is acetylated using acetic anhydride to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2-methylphenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
2-(4-bromo-2-methylphenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead molecule for the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It can be used in the synthesis of advanced materials with unique properties, such as polymers or nanomaterials.
Biological Studies: The compound can be used to study the effects of specific functional groups on biological activity, aiding in the design of more effective pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-methylphenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and sulfonyl groups play a crucial role in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromo-2-methylphenoxy)-N-{4-[(4-methoxyanilino)sulfonyl]phenyl}acetamide
- 2-(4-chloro-2-methylphenoxy)-N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}acetamide
- 2-(4-bromo-2-methylphenoxy)-N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}propionamide
Uniqueness
2-(4-bromo-2-methylphenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide is unique due to the presence of both bromine and ethoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications, distinguishing it from similar compounds.
Properties
Molecular Formula |
C23H23BrN2O5S |
---|---|
Molecular Weight |
519.4 g/mol |
IUPAC Name |
2-(4-bromo-2-methylphenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C23H23BrN2O5S/c1-3-30-20-9-5-19(6-10-20)26-32(28,29)21-11-7-18(8-12-21)25-23(27)15-31-22-13-4-17(24)14-16(22)2/h4-14,26H,3,15H2,1-2H3,(H,25,27) |
InChI Key |
KFHMBPSFZPCZAA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Br)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.